molecular formula C12H19BrCl2N2 B2911344 (R)-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride CAS No. 1286208-87-4

(R)-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride

Cat. No.: B2911344
CAS No.: 1286208-87-4
M. Wt: 342.1
InChI Key: ZCUZMBOLTCNPCA-CURYUGHLSA-N
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Description

(R)-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride is a chiral piperidine-based compound of high interest in medicinal chemistry and neuroscience research. Its structure, featuring a stereospecific (R)-configured aminopiperidine scaffold, is crucial for specific interactions with biological targets . The 4-bromobenzyl moiety provides a distinct hydrophobic and electron-rich aromatic system, making this compound a valuable intermediate for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies . Piperidine derivatives are extensively investigated as key pharmacophores in the development of ligands for central nervous system (CNS) targets . For instance, structurally related compounds have demonstrated potent activity as non-imidazole histamine H3 receptor antagonists/inverse agonists . The H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of various neurotransmitters, including histamine, norepinephrine, and acetylcholine . Consequently, research compounds targeting this receptor hold significant value for exploring potential therapeutic applications in cognitive disorders, attention-deficit hyperactivity disorder (ADHD), narcolepsy, and schizophrenia . The mechanism of action for such compounds typically involves antagonizing the H3 receptor, thereby enhancing the release of these neurotransmitters in the brain, which can lead to pro-cognitive and wake-promoting effects . This product is supplied for Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care, referring to the provided Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

(3R)-N-[(4-bromophenyl)methyl]piperidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2.2ClH/c13-11-5-3-10(4-6-11)8-15-12-2-1-7-14-9-12;;/h3-6,12,14-15H,1-2,7-9H2;2*1H/t12-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUZMBOLTCNPCA-CURYUGHLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NCC2=CC=C(C=C2)Br.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)NCC2=CC=C(C=C2)Br.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the bromophenyl group: This step usually involves a substitution reaction where a bromophenyl group is introduced to the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

®-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the piperidine ring.

    Reduction: This reaction can reduce the bromophenyl group to a phenyl group.

    Substitution: This reaction can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield dehalogenated compounds.

Scientific Research Applications

®-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving receptor binding and signal transduction.

    Medicine: It is investigated for its potential therapeutic effects in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural features of (R)-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride and related compounds, emphasizing substituents, stereochemistry, and functional groups:

Compound Name Core Structure Aromatic Substituent Amine Type Salt Form Stereochemistry
This compound Piperidine 4-Bromophenylmethyl Secondary amine Dihydrochloride R-configuration
(S)-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride Piperidine 4-Bromophenylmethyl Secondary amine Dihydrochloride S-configuration
(2-Methoxypyridin-4-yl)methylamine dihydrochloride Linear chain 2-Methoxypyridin-4-yl Tertiary amine Dihydrochloride N/A
(2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride Pyrrolidine Biphenyl-4-ylmethyl Carboxylic acid Hydrochloride 2S,4R
Tert-Butyl 4-(benzylamino)piperidine-1-carboxylate hydrochloride Piperidine Benzyl Protected amine Hydrochloride N/A

Analysis of Key Structural and Functional Variations

Enantiomeric Pair: R vs. S Configuration

The (S)-enantiomer (Ref: 10-F069543) shares identical substituents with the target compound but differs in stereochemistry. Chirality significantly impacts receptor binding; for example, R-configuration may favor interactions with specific G-protein-coupled receptors (GPCRs), while the S-form could exhibit reduced affinity or off-target effects . Enantiomeric purity is thus crucial in preclinical studies.

Aromatic Group Modifications
  • 4-Bromophenylmethyl vs.
Core Ring and Functional Groups
  • Piperidine vs. Pyrrolidine : Piperidine’s six-membered ring provides greater conformational flexibility than pyrrolidine’s five-membered structure, influencing entropic penalties during binding .
  • Carboxylic Acid vs. Secondary Amine: The pyrrolidine-2-carboxylic acid derivative (Ref: 10-F244259) introduces an ionizable group, enabling salt bridges with target proteins, unlike the non-ionizable secondary amine in the target compound .
Protective Groups

Tert-Butyl 4-(benzylamino)piperidine-1-carboxylate hydrochloride (Ref: 10-F033961) includes a carbamate-protected amine, which may serve as a prodrug or intermediate in synthetic pathways, contrasting with the free amine in the target compound .

Implications for Drug Design

  • Solubility and Bioavailability : The dihydrochloride salt form improves aqueous solubility, critical for oral administration. Compounds with pyridinyl or methoxy groups may exhibit enhanced solubility over bromophenyl derivatives .
  • Target Selectivity : The 4-bromophenyl group’s electron-withdrawing nature may enhance interactions with electron-rich receptor sites, while biphenyl groups could improve van der Waals interactions .
  • Metabolic Stability : Methyl or tert-butyl groups (e.g., in tertiary amines or protected derivatives) may reduce oxidative metabolism compared to primary/secondary amines .

Biological Activity

(R)-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride, with the CAS number 1286209-08-2, is a chemical compound notable for its biological activity, particularly as a selective dopamine transporter inhibitor. This compound has garnered attention for its potential therapeutic applications in treating disorders related to dopamine dysregulation, such as Parkinson's disease and various psychiatric conditions.

The molecular formula of this compound is C12H19BrCl2N, with a molar mass of approximately 342.10 g/mol. It appears as a white crystalline powder that is soluble in water, facilitating its use in pharmaceutical contexts .

The primary mechanism of action for this compound involves the selective inhibition of dopamine transporters (DAT). By blocking the reuptake of dopamine into presynaptic neurons, the compound enhances dopaminergic signaling, which may alleviate symptoms associated with dopamine deficiency. This selectivity is crucial for minimizing side effects commonly associated with non-selective compounds.

Dopamine Transporter Inhibition

Research indicates that this compound exhibits significant binding affinity for DAT. Studies have shown that it selectively inhibits dopamine reuptake with an IC50 value indicative of its potency. This property suggests potential applications in treating conditions such as:

  • Parkinson's Disease : By enhancing dopaminergic signaling, it may help manage motor symptoms.
  • Attention Deficit Hyperactivity Disorder (ADHD) : Its ability to modulate dopamine levels could be beneficial in ADHD treatment.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the bromophenyl group and the piperidine ring plays a critical role in its interaction with biological targets. Comparative analysis with other piperidine derivatives highlights the unique features of this compound:

Compound NameStructure TypeKey Features
(R)-3-Aminopiperidine dihydrochloridePiperidine derivativeBasic amine structure; less selective for transporters
1-(3-Bromophenyl)piperidin-4-aminePiperidine derivativeDifferent substitution pattern; varied biological activity
N-Methyl-(R)-piperidin-3-amine dihydrochloridePiperidine derivativeMethyl substitution; altered pharmacokinetics

This table illustrates how variations in substitution patterns can influence biological activity and selectivity among piperidine derivatives.

Case Studies

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